molecular formula C10H17NO2S B195708 Cevimeline Sulfoxide CAS No. 124751-36-6

Cevimeline Sulfoxide

Cat. No. B195708
M. Wt: 215.31 g/mol
InChI Key: CFUGNFXJXCPICM-UHFFFAOYSA-N
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Description

Cevimeline is a parasympathomimetic agent that acts as an agonist at the muscarinic acetylcholine receptors M1 and M3 . It is used to treat dry mouth in people with Sjögren’s Syndrome .


Synthesis Analysis

Cevimeline incubated with human liver microsomes was converted to its trans- and cis-sulfoxide forms . The sulfoxidation of cevimeline was inhibited by the addition of quinidine, triacetyloleandromycin (TAO), or cimetidine, representative inhibitors of cytochrome P450 (CYP) isozymes .


Molecular Structure Analysis

Cevimeline Sulfoxide contains total 33 bond(s); 16 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 tertiary amine(s) (aliphatic), 1 ether(s) (aliphatic), and 1 sulfoxide(s) .


Chemical Reactions Analysis

Approximately 44.5% of the drug is converted to cis and trans-sulfoxide, 22.3% to glucuronic acid conjugate, and 4% to N-oxide of cevimeline .


Physical And Chemical Properties Analysis

The molecular formula of Cevimeline Sulfoxide is C10H18ClNOS.1/2H2O. It has a molecular weight of 244.78. It is soluble in DMSO at 40 mg/mL and in water at 40 mg/mL .

Scientific Research Applications

1. Neuropharmacology - Alzheimer’s Disease

  • Summary of Application : Cevimeline Sulfoxide is being studied for its potential in improving the cognitive functions of Alzheimer’s Disease (AD) patients . The drug influences the neuromodulator acetylcholine via muscarinic receptors .
  • Methods of Application : The methodology is based on a systematic literature review of available studies found in Web of Science, PubMed, Springer, and Scopus on the research topic .
  • Results or Outcomes : Cevimeline has shown an improvement in experimentally induced cognitive deficits in animal models . It has demonstrated to positively influence tau pathology and reduce the levels of amyloid-β (Aβ) peptide in the cerebral spinal fluid of Alzheimer’s patients .

2. Pharmacology - Xerostomia in Sjögren’s Syndrome

  • Summary of Application : Cevimeline Sulfoxide is a novel muscarinic agonist that stimulates salivary secretion in animals and humans both with normal salivary gland function and with impaired salivary secretion (xerostomia or oral dryness) as effectively as pilocarpine .
  • Methods of Application : Oral administration of cevimeline 30mg to humans induces a moderate and lasting increase in salivary flow, and the effect is maintained for at least 4 to 6 hours, longer than with pilocarpine .
  • Results or Outcomes : Cevimeline 30mg three times daily increased salivary flow and improved the symptoms of xerostomia in a significantly higher percentage of patients compared with placebo . Some patients receiving cevimeline therapy for xerostomia experienced adverse events such as sweating, gastrointestinal symptoms (nausea, diarrhoea, abdominal pain and vomiting), dizziness and rigors .

Safety And Hazards

Cevimeline is contraindicated in patients with uncontrolled asthma, known hypersensitivity to cevimeline, and when miosis is undesirable, e.g., in acute iritis and in narrow-angle (angle-closure) . It is toxic if swallowed .

Future Directions

Cevimeline has shown an improvement in experimentally induced cognitive deficits in animal models. Furthermore, it has demonstrated to positively influence tau pathology and reduce the levels of amyloid-β (Aβ) peptide in the cerebral spinal fluid of Alzheimer’s patients . Although this drug has not been approved by the FDA for its use among AD patients and there is a lack of clinical studies confirming and extending this finding, cevimeline might represent a breakthrough in the treatment of AD .

properties

IUPAC Name

2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] 3-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c1-8-13-10(7-14(8)12)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUGNFXJXCPICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2(CN3CCC2CC3)CS1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563306
Record name 2'-Methyl-3'H-spiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxathiolan]-3'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cevimeline Sulfoxide

CAS RN

124751-36-6
Record name 2'-Methyl-3'H-spiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxathiolan]-3'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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